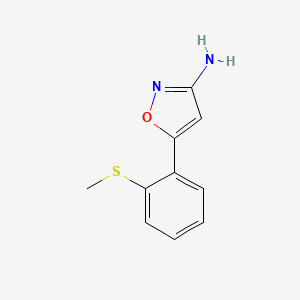

5-(2-(Methylthio)phenyl)isoxazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

5-(2-methylsulfanylphenyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C10H10N2OS/c1-14-9-5-3-2-4-7(9)8-6-10(11)12-13-8/h2-6H,1H3,(H2,11,12) |

InChI Key |

GNWBPIJDRIHMDH-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC(=NO2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 2 Methylthio Phenyl Isoxazol 3 Amine and Its Isoxazole Analogues

Classical and Established Cyclization Protocols for Isoxazole (B147169) Ring Formation

The construction of the isoxazole nucleus can be achieved through several reliable and well-documented synthetic routes. These methods can be broadly categorized into cycloaddition reactions and condensation reactions, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

One of the most powerful and versatile methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.govresearchgate.net This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, such as an alkyne or an alkene. nih.govmdpi.com

The reaction between a nitrile oxide and an alkyne is a highly effective and convergent route to 3,5-disubstituted isoxazoles. sciforum.netnih.gov Nitrile oxides are reactive intermediates that are typically generated in situ to avoid their rapid dimerization into furoxans (1,2,5-oxadiazole-2-oxides). mdpi.com

Common methods for the in-situ generation of nitrile oxides include the dehydration of primary nitroalkanes or, more frequently, the base-induced dehydrohalogenation of hydroximoyl halides, which are themselves derived from the halogenation of aldoximes. mdpi.com Oxidizing agents like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) can be used to convert an aldoxime into a hydroximoyl chloride, which then eliminates HCl in the presence of a base like triethylamine (B128534) to yield the nitrile oxide. mdpi.com Hypervalent iodine reagents have also been employed as effective oxidants for generating nitrile oxides from oximes. sciforum.net

The subsequent cycloaddition with a terminal or internal alkyne proceeds to form the isoxazole ring. The regioselectivity of this reaction is a key consideration, and it is generally governed by frontier molecular orbital (FMO) theory. mdpi.com For terminal alkynes, this reaction typically yields 3,5-disubstituted isoxazoles with a high degree of regioselectivity. sciforum.net

Table 1: Examples of 3,5-Disubstituted Isoxazoles via Nitrile Oxide Cycloaddition sciforum.net

| Alkyne | Aldoxime | Oxidant | Product |

| Phenylacetylene | Benzaldehyde Oxime | [Bis(trifluoroacetoxy)iodo]benzene | 3,5-Diphenylisoxazole |

| 1-Ethynyl-2-fluorobenzene | Benzaldehyde Oxime | [Bis(trifluoroacetoxy)iodo]benzene | 5-(2-Fluorophenyl)-3-phenylisoxazole |

| Phenylacetylene | 4-Methoxybenzaldehyde Oxime | [Bis(trifluoroacetoxy)iodo]benzene | 5-Phenyl-3-(4-methoxyphenyl)isoxazole |

The reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine (B1172632) represents another fundamental route to isoxazoles (or their dihydro-analogs, isoxazolines). nih.govorientjchem.org This method is particularly useful for preparing 3,5-diaryl isoxazoles. nih.gov

The synthesis typically begins with the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative under basic or acidic conditions to form the chalcone (B49325) intermediate. derpharmachemica.comuobaghdad.edu.iq This intermediate then undergoes reaction with hydroxylamine hydrochloride. orientjchem.org The reaction proceeds via a Michael addition of the hydroxylamine to the β-carbon of the enone, followed by cyclization and dehydration to form the stable aromatic isoxazole ring. nih.gov The reaction is often carried out in the presence of a base such as sodium acetate, potassium hydroxide (B78521), or sodium hydroxide in a solvent like ethanol. orientjchem.orgderpharmachemica.comjocpr.com

Table 2: Synthesis of Isoxazole Derivatives from Chalcones derpharmachemica.com

| Chalcone Precursor | Reagents | Product |

| 7-Hydroxy-6-cinnamoyl-3,4-dihydro-2,2-dimethyl-2H-benzo(1,2b)pyran | Hydroxylamine hydrochloride, KOH, Ethanol | 3-Phenyl-5-(2",2"-dimethyl-7"-hydroxy chroman)isoxazole |

| 7-Hydroxy-6-(4'-chloro)cinnamoyl-3,4-dihydro-2,2-dimethyl-2H-benzo(1,2b)pyran | Hydroxylamine hydrochloride, KOH, Ethanol | 3-(4-Chlorophenyl)-5-(2",2"-dimethyl-7"-hydroxy chroman)isoxazole |

| 7-Hydroxy-6-(4'-methoxy)cinnamoyl-3,4-dihydro-2,2-dimethyl-2H-benzo(1,2b)pyran | Hydroxylamine hydrochloride, KOH, Ethanol | 3-(4-Methoxyphenyl)-5-(2",2"-dimethyl-7"-hydroxy chroman)isoxazole |

Condensation Reactions Employing Hydroxylamine Derivatives

Direct condensation of hydroxylamine or its derivatives with precursors containing a three-carbon chain is a classical and widely used approach for isoxazole synthesis. The choice of precursor dictates the substitution pattern of the final isoxazole product.

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is one of the most straightforward and traditional methods for preparing isoxazoles. researchgate.netyoutube.com The reaction involves the initial formation of a mono-oxime intermediate at one of the carbonyl groups. rsc.org This is followed by an intramolecular condensation where the oxime hydroxyl group attacks the second carbonyl, leading to cyclization and subsequent dehydration to furnish the aromatic isoxazole ring. youtube.comrsc.org

This method is highly effective for synthesizing a variety of substituted isoxazoles. The regioselectivity of the initial oximation can be an issue with unsymmetrical dicarbonyls, potentially leading to a mixture of isomeric products. However, by controlling reaction conditions, one regioisomer can often be favored. Microwave-assisted, solvent-free conditions on a solid support like silica (B1680970) gel have been shown to improve yields and reduce reaction times compared to conventional heating. rasayanjournal.co.in A related and highly relevant method for producing 3-amino isoxazoles involves the cyclization of β-ketonitriles with hydroxylamine, where the nitrile group serves as a precursor to the 3-amino functionality. organic-chemistry.orgdoi.org

A more modern and elegant approach to isoxazole synthesis involves the cycloisomerization of α,β-acetylenic oximes. researchgate.net This intramolecular cyclization method has gained significant attention, particularly with the use of gold catalysts. ias.ac.inias.ac.in Gold(III) chloride (AuCl₃) has proven to be a highly effective catalyst for this transformation, promoting the reaction under mild conditions with excellent yields. organic-chemistry.org

The proposed mechanism involves the activation of the alkyne's triple bond by the π-Lewis acidic gold catalyst. This facilitates the intramolecular attack of the oxime's hydroxyl group onto the activated alkyne, initiating the cyclization cascade. A subsequent protodeauration step regenerates the catalyst and yields the final isoxazole product. organic-chemistry.org This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply choosing the appropriate substituents on the acetylenic oxime precursor. researchgate.netorganic-chemistry.org This approach avoids the use of harsh reagents and is tolerant of various functional groups. lookchem.com

Table 3: Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes ias.ac.in

| Substrate (α,β-Acetylenic Oxime) | Catalyst | Solvent | Yield (%) |

| 1,3-Diphenylprop-2-yn-1-one oxime | AuCl₃ | Dichloromethane (B109758) | 93 |

| 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one oxime | AuCl₃ | Dichloromethane | 92 |

| 1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-one oxime | AuCl₃ | Dichloromethane | 88 |

| 1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one oxime | AuCl₃ | Dichloromethane | 89 |

Formation from β-Oxodithioesters

A highly efficient and regioselective one-pot, three-component synthesis has been developed for the preparation of 5-substituted 3-aminoisoxazoles, a class of compounds to which 5-(2-(Methylthio)phenyl)isoxazol-3-amine belongs. This method involves the cyclocondensation of β-oxodithioesters, various amines, and hydroxylamine in refluxing ethanol. researchgate.net This approach provides a straightforward and facile entry into synthetically demanding 3-(cycloalkyl/alkyl/arylamino)-5-aryl/alkylisoxazoles. researchgate.net The reaction proceeds with high regioselectivity, where the hydroxylamine attacks the ester carbonyl of the β-oxodithioester, and the amine displaces the dithioester group, leading to the formation of the desired 3-aminoisoxazole (B106053) ring system.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |

| β-Oxodithioester | Amine (Primary or Secondary) | Hydroxylamine | 5-Substituted 3-Aminoisoxazole | One-pot, three-component reaction; High regioselectivity; Facile and straightforward. researchgate.net |

Modern and Eco-Friendly Synthetic Approaches

Recent advancements in organic synthesis have focused on the development of more sustainable and environmentally benign methods. These modern approaches are increasingly being applied to the synthesis of isoxazole derivatives, offering advantages such as higher efficiency, reduced waste, and the use of less hazardous reagents.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool for the rapid generation of molecular diversity. nih.govmdpi.commdpi.com In the context of isoxazole synthesis, MCRs provide an efficient pathway to a wide range of substituted scaffolds. researchgate.netresearchgate.netnih.gov

For instance, a one-pot, three-component condensation reaction of an aromatic aldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate (B1235776) can be catalyzed by various catalysts, including environmentally friendly options, to produce 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com These reactions are often characterized by high atom economy, operational simplicity, and the ability to generate complex molecules in a single step. researchgate.net The diversity of the resulting isoxazole scaffolds can be readily achieved by varying the starting components.

| Reaction Type | Starting Materials | Catalyst | Product Scope | Advantages |

| Three-component condensation | Aromatic aldehydes, Hydroxylamine hydrochloride, β-ketoesters | Various (e.g., propylamine-functionalized cellulose) | 3,4-Disubstituted isoxazol-5(4H)-ones | High atom economy, operational simplicity, rapid access to diversity. mdpi.com |

| One-pot three-component condensation | 3-Amino-5-methylisoxazole, Aryl aldehyde, 2-Naphthol | - | 3-Amino isoxazol-methylnaphthols | High conversions, clean reaction conditions, short reaction times, solvent-free. researchgate.net |

Transition metal catalysis has revolutionized organic synthesis, and its application in the formation of the isoxazole ring has led to the development of novel and efficient methodologies.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the synthesis of 5-arylisoxazoles, palladium-catalyzed direct C-H arylation has proven to be a powerful technique. nih.govresearchgate.netrsc.org This method allows for the direct coupling of an isoxazole with an aryl halide, selectively activating the C-H bond at the 5-position of the isoxazole ring. nih.govresearchgate.net The use of specific ligands and activators is crucial for the success and regioselectivity of this transformation. researchgate.net This approach avoids the pre-functionalization of the isoxazole ring, which is often required in traditional cross-coupling reactions like the Suzuki-Miyaura coupling, thus providing a more atom- and step-economical route to 5-arylisoxazoles. researchgate.net

| Reaction | Substrates | Catalyst System | Key Features |

| Direct C-H Arylation | Isoxazoles, Aryl iodides | PdCl2(MeCN)2, 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz), AgF | High regioselectivity at the 5-position; Good yields. researchgate.net |

Gold catalysis has emerged as a powerful tool for the formation of heterocyclic compounds under mild reaction conditions. nih.govresearchgate.net The synthesis of isoxazoles can be efficiently achieved through the gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes. organic-chemistry.orgresearchgate.netthieme-connect.com This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply altering the substituents on the starting oxime. organic-chemistry.orgresearchgate.netthieme-connect.com The reaction proceeds with high efficiency and under mild conditions, avoiding the use of hazardous reagents. organic-chemistry.orgthieme-connect.com The proposed mechanism involves the activation of the triple bond by the gold(III) catalyst, followed by a 5-endo-dig cyclization and subsequent protodeauration to yield the isoxazole ring. thieme-connect.com

| Catalyst | Substrate | Product | Yields | Conditions |

| AuCl3 | α,β-Acetylenic oximes | Substituted isoxazoles | Up to 93% | 1 mol% AuCl3, Dichloromethane, 30°C. organic-chemistry.orgthieme-connect.com |

The principles of green chemistry are increasingly being integrated into the synthesis of isoxazole derivatives to minimize the environmental impact of chemical processes. nih.govrsc.org This includes the use of eco-friendly catalysts, alternative energy sources, and greener solvents. researchgate.netmdpi.compreprints.orgnih.gov

Catalyst-mediated reactions that operate under mild conditions and with high atom economy are central to green isoxazole synthesis. For example, the use of agro-waste derived catalysts, such as water extract of orange fruit peel ash (WEOFPA), has been reported for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones under solvent-free conditions. nih.gov

Furthermore, the use of ultrasound irradiation as a non-conventional energy source has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of isoxazole-based molecules. researchgate.netmdpi.compreprints.org Sonochemical methods often allow for reactions to be carried out in greener solvents like water or even under solvent-free conditions, further enhancing their environmental credentials. researchgate.netmdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in the preparation of isoxazole derivatives. nih.gov

| Green Chemistry Approach | Example Reaction | Catalyst/Conditions | Key Advantages |

| Agro-waste Catalyst | Synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | WEOFPA, glycerol, solvent-free | Benign, eco-friendly, efficient, avoids hazardous solvents. nih.gov |

| Ultrasound Irradiation | Synthesis of 3,5-disubstituted isoxazole-sulfonates | Water, sonication | Clean transformation, high yields, faster reactions. researchgate.net |

| Microwave Irradiation | Synthesis of isoxazole derivatives via chalcones | Microwave heating | Enhanced reaction rate, high selectivity, improved yields. nih.gov |

Transition Metal-Catalyzed Transformations for Isoxazole Formation

Regioselective Synthesis Strategies for Disubstituted Isoxazoles

The precise control of substituent placement, or regioselectivity, is a critical aspect of synthesizing complex heterocyclic compounds like 5-(2-(Methylthio)phenyl)isoxazol-3-amine and its analogues. For 3,5-disubstituted isoxazoles, synthetic methodologies must effectively direct the formation of the correct isomer out of possible alternatives (e.g., 3,4- or 4,5-disubstituted). The primary strategies to achieve this high degree of regioselectivity involve the careful selection of precursors and reaction conditions, with 1,3-dipolar cycloaddition and condensation reactions of β-dicarbonyl equivalents with hydroxylamine being the most prominent methods. core.ac.ukacs.org

One of the most powerful and widely utilized methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or an alkene. researchgate.net For the synthesis of 3,5-disubstituted isoxazoles, the reaction of a nitrile oxide with a terminal alkyne is particularly effective. nih.gov This reaction is highly regioselective, almost exclusively yielding the 3,5-disubstituted isomer. The nitrile oxide, often generated in situ from an aldoxime or a hydroximoyl chloride, provides atoms C3, N2, and O1 of the ring, while the alkyne provides C4 and C5. core.ac.uknih.gov

The regiochemical outcome is governed by the electronic and steric properties of the reactants. Various protocols have been developed to optimize this process, including metal-free approaches and the use of catalysts to enhance reaction rates and yields. core.ac.uk For example, copper-catalyzed versions of this reaction are known to proceed efficiently, ensuring high regioselectivity for the 3,5-disubstituted product. nih.govnih.gov A one-pot, three-component process for the regioselective synthesis of 3,5-disubstituted isoxazoles has been developed using aldehydes, alkynes, and hydroxylamine in a deep eutectic solvent (DES). core.ac.uk This method avoids the use of toxic transition metals and involves the in situ generation of the nitrile oxide from an aldehyde and hydroxylamine, which then reacts with the alkyne. core.ac.uk

Another key strategy involves the cyclocondensation of hydroxylamine with a three-carbon building block containing electrophilic sites at the 1 and 3 positions. core.ac.ukrsc.org Common precursors include 1,3-diketones, α,β-unsaturated ketones, and ynones. The reaction with unsymmetrical 1,3-dicarbonyl compounds can lead to a mixture of regioisomers; however, by carefully controlling reaction conditions such as pH, it is possible to selectively synthesize one isomer over the other. rsc.org

For instance, the reaction of 1-aryl-3-methylthio-4-phenylsulfonylbut-2-en-1-one with hydroxylamine hydrochloride can be directed to selectively produce either 3-aryl-5-(phenylsulfonylmethyl)isoxazoles or 5-aryl-3-(phenylsulfonylmethyl)isoxazoles by modifying the reaction conditions. rsc.org Refluxing in the presence of aqueous sodium hydroxide yields the 3-substituted-5-(phenylsulfonylmethyl) isoxazole, whereas a two-step procedure involving the formation of an oxime intermediate followed by acid-catalyzed cyclization yields the 5-substituted-3-(phenylsulfonylmethyl) isomer. rsc.org

A highly regioselective one-pot synthesis has been developed from readily available α,β-unsaturated aldehydes and ketones reacting with N-hydroxyl-4-toluenesulfonamide. acs.org This method proceeds under mild conditions and involves a sequence of conjugate addition, elimination, cyclization, and dehydration to afford 3,5-disubstituted isoxazoles in moderate to excellent yields, with no other regioisomers being formed. acs.org

The table below summarizes findings from a study on the one-pot synthesis of 3,5-disubstituted isoxazoles from α,β-unsaturated ketones and N-hydroxyl-4-toluenesulfonamide, highlighting the regioselectivity and efficiency of the method. acs.org

| α,β-Unsaturated Ketone (R¹) | α,β-Unsaturated Ketone (R²) | Product | Yield (%) |

|---|---|---|---|

| Ph | Ph | 3,5-Diphenylisoxazole | 94 |

| 4-MeC₆H₄ | Ph | 3-(4-Methylphenyl)-5-phenylisoxazole | 92 |

| 4-MeOC₆H₄ | Ph | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 95 |

| 4-ClC₆H₄ | Ph | 3-(4-Chlorophenyl)-5-phenylisoxazole | 90 |

| Ph | Me | 3-Phenyl-5-methylisoxazole | 85 |

| Ph | Et | 3-Phenyl-5-ethylisoxazole | 86 |

Multicomponent reactions (MCRs) represent another efficient approach, combining several starting materials in a single step to construct the isoxazole core with high atom economy and regioselectivity. researchgate.net A consecutive three-component synthesis allows for the one-pot preparation of 3,5-disubstituted isoxazoles from terminal alkynes, aldehydes, molecular iodine, and hydroxylamine. researchgate.netnih.gov This process proceeds through the formation of an α-alkynyl ketone intermediate, which then undergoes cyclization with hydroxylamine to yield the final product with high regioselectivity. researchgate.net

The table below presents data from a one-pot, three-component synthesis of 3,5-disubstituted isoxazoles in a deep eutectic solvent, demonstrating the scope of the reaction with various aldehydes and alkynes. core.ac.uk

| Aldehyde (R¹) | Alkyne (R²) | Product | Yield (%) |

|---|---|---|---|

| Ph | Ph | 3,5-Diphenylisoxazole | 85 |

| 4-ClC₆H₄ | Ph | 3-(4-Chlorophenyl)-5-phenylisoxazole | 82 |

| 4-MeOC₆H₄ | Ph | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 80 |

| 2-Naphthyl | Ph | 3-(Naphthalen-2-yl)-5-phenylisoxazole | 75 |

| Ph | 4-MeC₆H₄ | 5-(4-Methylphenyl)-3-phenylisoxazole | 81 |

| Ph | n-Hexyl | 5-Hexyl-3-phenylisoxazole | 70 |

These methodologies provide a robust toolkit for the regioselective synthesis of 3,5-disubstituted isoxazoles, which is essential for preparing specific target molecules such as 5-(2-(Methylthio)phenyl)isoxazol-3-amine and exploring their potential applications.

Chemical Reactivity and Derivatization Strategies of the 5 2 Methylthio Phenyl Isoxazol 3 Amine Scaffold

Functional Group Interconversions and Modifications

The inherent reactivity of the methylthio moiety, the primary amine, and the phenyl ring provides multiple avenues for structural modification and functional group interconversion.

Transformations Involving the Methylthio Moiety

The sulfur atom in the methylthio group is amenable to oxidation and can be converted into a good leaving group, facilitating nucleophilic displacement reactions.

The methylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone, which can significantly alter the electronic and steric properties of the molecule. These oxidized derivatives are also valuable intermediates for further transformations.

Common oxidizing agents for the conversion of aryl methyl sulfides to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). nih.gov The reaction with m-CPBA is typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature to favor the formation of the sulfoxide. commonorganicchemistry.com Over-oxidation to the sulfone can occur with excess oxidant or at higher temperatures. researchgate.net Hydrogen peroxide, often in the presence of a catalyst or in an acidic medium like acetic acid, provides a greener alternative for this transformation. nih.govacs.orgnih.gov

Further oxidation of the sulfoxide to the sulfone can be achieved using a stronger oxidizing agent or more forcing reaction conditions, such as a larger excess of m-CPBA or higher temperatures. commonorganicchemistry.com Potassium permanganate (B83412) is another powerful oxidant capable of converting sulfides directly to sulfones. rsc.org

Table 1: Oxidation Reactions of the Methylthio Moiety

| Transformation | Reagents and Conditions | Expected Product |

| Sulfide to Sulfoxide | 1.1 eq. m-CPBA, CH₂Cl₂, 0 °C to rt | 5-(2-(Methylsulfinyl)phenyl)isoxazol-3-amine |

| Sulfide to Sulfoxide | H₂O₂, Acetic Acid, rt | 5-(2-(Methylsulfinyl)phenyl)isoxazol-3-amine |

| Sulfide to Sulfone | ≥2.2 eq. m-CPBA, CH₂Cl₂, rt | 5-(2-(Methylsulfonyl)phenyl)isoxazol-3-amine |

| Sulfide to Sulfone | H₂O₂, MWCNTs-COOH, rt, solvent-free | 5-(2-(Methylsulfonyl)phenyl)isoxazol-3-amine |

| Sulfoxide to Sulfone | m-CPBA, CH₂Cl₂, rt | 5-(2-(Methylsulfonyl)phenyl)isoxazol-3-amine |

The methylthio group itself is a poor leaving group. However, upon oxidation to a sulfoxide or, more effectively, a sulfone, its leaving group ability is significantly enhanced. The resulting methylsulfinyl or methylsulfonyl groups can then be displaced by a variety of nucleophiles in a nucleophilic aromatic substitution (SNA) reaction. wikipedia.orgchemistrysteps.commasterorganicchemistry.comdalalinstitute.comlibretexts.org For this to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.comlibretexts.org In the context of the target scaffold, the isoxazole (B147169) ring may provide some activation.

Alternatively, the methylthio group can be activated by methylation with reagents like methyl iodide or dimethyl sulfate (B86663) to form a sulfonium (B1226848) salt, which is an excellent leaving group for nucleophilic displacement.

Table 2: Potential Nucleophilic Displacement Reactions

| Activating Agent | Nucleophile | Expected Product |

| m-CPBA (to form sulfone) | NaOMe | 5-(2-Methoxyphenyl)isoxazol-3-amine |

| m-CPBA (to form sulfone) | NaCN | 5-(2-Cyanophenyl)isoxazol-3-amine |

| m-CPBA (to form sulfone) | NaN₃ | 5-(2-Azidophenyl)isoxazol-3-amine |

| MeI (to form sulfonium salt) | NaOMe | 5-(2-Methoxyphenyl)isoxazol-3-amine |

Derivatization of the Primary Amine Functionality

The primary amino group at the 3-position of the isoxazole ring is a key site for derivatization, allowing for the introduction of a wide range of substituents through acylation, sulfonylation, alkylation, and cross-coupling reactions.

Acylation: The amino group can readily react with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form the corresponding amides. This is a robust and widely used transformation for modifying primary amines. researchgate.net

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. researchgate.net This allows for the introduction of various aryl or alkylsulfonyl groups.

Alkylation and Reductive Amination: Direct alkylation of the primary amine can be challenging due to the potential for over-alkylation. A more controlled method for introducing alkyl groups is reductive amination. wikipedia.orgmasterorganicchemistry.com This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination offers a powerful method for forming C-N bonds. mdpi.comresearchgate.netrsc.org This reaction allows for the coupling of the primary amine with aryl or heteroaryl halides in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to yield diarylamines. mdpi.comresearchgate.net

Table 3: Derivatization of the Primary Amine

| Reaction Type | Reagents and Conditions | General Product Structure |

| Acylation | R-COCl, Pyridine, CH₂Cl₂ | 5-(2-(Methylthio)phenyl)-3-(acylamino)isoxazole |

| Sulfonylation | R-SO₂Cl, Pyridine, CH₂Cl₂ | 5-(2-(Methylthio)phenyl)-3-(sulfonylamino)isoxazole |

| Reductive Amination | RCHO, NaBH(OAc)₃, DCE | 5-(2-(Methylthio)phenyl)-3-(alkylamino)isoxazole |

| Buchwald-Hartwig Amination | Ar-X, Pd catalyst, Ligand, Base | 5-(2-(Methylthio)phenyl)-3-(arylamino)isoxazole |

Substitution Reactions on the Phenyl Ring

The phenyl ring of the scaffold is susceptible to electrophilic aromatic substitution (SEAr) reactions. The directing effects of the ortho-methylthio group and the meta-isoxazol-3-amine substituent will influence the position of substitution. The methylthio group is an ortho, para-directing group, while the directing effect of the isoxazole moiety is more complex.

Halogenation: Halogenation can be achieved using standard reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The reaction conditions can be tuned to favor mono- or poly-halogenation.

Nitration: Nitration of the phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid. wikipedia.org The regioselectivity will be dictated by the existing substituents.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation can introduce acyl and alkyl groups onto the phenyl ring, respectively. nih.govwikipedia.orgsigmaaldrich.commdpi.comorganic-chemistry.org These reactions are typically catalyzed by a Lewis acid like aluminum chloride. wikipedia.orgsigmaaldrich.com

Expansion of Molecular Diversity via Advanced Chemical Synthesis

To further expand the molecular diversity of the 5-(2-(methylthio)phenyl)isoxazol-3-amine scaffold, advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions can be employed. These reactions typically require prior functionalization of the scaffold, for instance, through halogenation of the phenyl or isoxazole ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide (or triflate) with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgnih.govresearchgate.netnih.govyoutube.com This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: This reaction couples a halide with a terminal alkyne, catalyzed by palladium and copper(I). rsc.orgwikipedia.orgresearchgate.netlibretexts.orgnih.gov It provides a direct route to arylalkynes.

Heck Coupling: The Heck reaction couples a halide with an alkene under palladium catalysis to form a new C-C bond, leading to substituted alkenes. nih.govorganic-chemistry.orgwikipedia.orglibretexts.orgnih.gov

Synthesis of Fused Heterocycles: The functional groups on the scaffold can be utilized to construct fused heterocyclic systems. researchgate.netmdpi.comthieme-connect.comdoaj.org For example, the amino group and a suitably introduced ortho-substituent on the phenyl ring could undergo a cyclization reaction to form a tricyclic system.

Table 4: Advanced Synthesis for Molecular Diversity Expansion

| Reaction Name | Coupling Partners | Catalyst System | General Product Feature |

| Suzuki-Miyaura | Halogenated Scaffold + R-B(OH)₂ | Pd catalyst, Base | Aryl or alkyl substituted scaffold |

| Sonogashira | Halogenated Scaffold + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl substituted scaffold |

| Heck | Halogenated Scaffold + Alkene | Pd catalyst, Base | Alkenyl substituted scaffold |

Generation of Analogues through Directed Synthesis

The generation of analogues from the 5-(2-(methylthio)phenyl)isoxazol-3-amine scaffold can be approached by targeting the reactive 3-amino group. This exocyclic amine is a key nucleophilic center, allowing for a variety of chemical transformations to introduce diverse substituents.

One common strategy for the derivatization of 3-aminoisoxazoles is N-acylation. The reaction of the amino group with various acid halides or anhydrides can lead to the formation of the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid generated. Such modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

Another approach involves the reaction of the 3-amino group with aldehydes or ketones to form Schiff bases. These imines can be further reduced to secondary amines, providing another layer of structural diversity. Additionally, the amino group can undergo reactions with isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can be crucial for molecular recognition in biological systems.

While direct derivatization of 5-(2-(methylthio)phenyl)isoxazol-3-amine is a primary strategy, a two-step procedure starting from a 3-bromoisoxazoline precursor offers a versatile alternative for creating a library of N-substituted analogues. In this method, the 3-bromoisoxazoline is reacted with a wide range of primary or secondary amines in the presence of a base to afford 3-aminoisoxazolines. Subsequent oxidation of these intermediates yields the desired N-substituted 3-aminoisoxazoles in high yields. This approach allows for the introduction of a broad spectrum of functionalities at the 3-position.

The table below summarizes some potential strategies for the directed synthesis of analogues based on the general reactivity of the 3-aminoisoxazole (B106053) scaffold.

| Reaction Type | Reagents and Conditions | Product Class |

| N-Acylation | Acid chloride/anhydride, base (e.g., pyridine, triethylamine) | Amides |

| Schiff Base Formation | Aldehyde/ketone, acid catalyst | Imines (Schiff bases) |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH4, NaBH3CN) | Secondary Amines |

| Urea/Thiourea Formation | Isocyanate/Isothiocyanate | Ureas/Thioureas |

| Nucleophilic Aromatic Substitution (from precursor) | 3-Bromoisoxazoline, various amines, base; followed by oxidation | N-Substituted 3-Aminoisoxazoles |

Strategies for Creating Fused Heterocyclic Systems from Isoxazole Precursors

The 3-aminoisoxazole moiety is an excellent building block for the construction of fused heterocyclic systems, particularly those containing a pyridine ring. The presence of a nucleophilic amino group ortho to an endocyclic nitrogen atom allows for cyclocondensation reactions with various 1,3-dielectrophiles. A prominent example is the synthesis of isoxazolo[5,4-b]pyridines, which are of significant interest in medicinal chemistry.

Multicomponent reactions (MCRs) are a powerful tool for the efficient synthesis of complex molecules in a single step. The reaction of a 3-aminoisoxazole, an aromatic aldehyde, and an active methylene (B1212753) compound, such as a β-ketoester or a 1,3-dicarbonyl compound, can lead to the formation of highly substituted isoxazolo[5,4-b]pyridines. These reactions often proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 3-aminoisoxazole and subsequent cyclization and aromatization.

For instance, the one-pot, three-component microwave-assisted synthesis involving aromatic aldehydes, an active methylene compound like dimedone, and a 3-aminoisoxazole derivative has been shown to produce 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones in good yields. researchgate.netscispace.com This strategy highlights the utility of the 3-aminoisoxazole scaffold in rapidly generating molecular complexity.

The choice of the active methylene compound can be varied to produce a range of fused systems. For example, the use of tetronic acid or indan-1,3-dione in similar multicomponent reactions with aromatic aldehydes and 3-aminoisoxazoles leads to the formation of different isoxazolo[5,4-b]pyridine (B12869864) derivatives. researchgate.netscispace.com

The following table details some of the reported strategies for the synthesis of fused heterocyclic systems from 3-aminoisoxazole precursors.

| Reactants | Reaction Conditions | Fused Heterocyclic System | Reference |

| 3-Aminoisoxazole, Aromatic Aldehyde, Dimedone | Microwave irradiation | Isoxazolo[5,4-b]quinolin-5(6H)-ones | researchgate.netscispace.com |

| 3-Aminoisoxazole, Aromatic Aldehyde, Tetronic Acid | Microwave irradiation | Isoxazolo[5,4-b]pyridines | researchgate.netscispace.com |

| 3-Aminoisoxazole, Aromatic Aldehyde, Indan-1,3-dione | Microwave irradiation | Indeno[1,2-b]isoxazolo[5,4-e]pyridines | researchgate.netscispace.com |

| 5-Aminoisoxazole, Arylglyoxal, 1,3-Dimethylbarbituric Acid | Water, one-pot | Isoxazolo[4',5':5,6]pyrido[2,3-d]pyrimidines | bohrium.com |

| 3-Aminoisoxazole, β-Ketoester | N/A | Isoxazolo[5,4-b]pyridines | beilstein-journals.orgnih.gov |

These examples demonstrate the versatility of the 3-aminoisoxazole scaffold as a precursor for the synthesis of a variety of fused heterocyclic systems through multicomponent and cyclocondensation reactions. The ability to systematically vary the components in these reactions allows for the creation of diverse libraries of compounds for biological screening.

Structure Activity Relationship Sar Studies of 5 2 Methylthio Phenyl Isoxazol 3 Amine Derivatives

Systemic Analysis of Substituent Effects on Biological Response

The phenyl ring at the 5-position of the isoxazole (B147169) core is a critical component for biological activity, and its substitution pattern significantly modulates potency. Studies on related 5-phenylisoxazole (B86612) derivatives have shown that the electronic properties of substituents on the phenyl ring are pivotal. For instance, in one series of 5-phenylisoxazole-3-carboxylic acid derivatives, the presence of a cyano group at the 3-position of the phenyl ring was identified as a preferred substitution, while its replacement with a nitro group led to a general decrease in inhibitory potency. nih.gov This suggests that electron-withdrawing characteristics at specific positions can enhance interaction with the target.

Furthermore, research into other isoxazole-containing compounds has highlighted the importance of phenyl ring substituents in promoting cytotoxicity against cancer cell lines. The addition of a fluorine or trifluoromethyl group at the para-position of the phenyl ring was found to enhance cytotoxic activity, indicating that electronegative and lipophilic substituents can be beneficial. nih.govnih.gov QSAR studies on isoxazole derivatives targeting VEGFR2 have also concluded that the presence of electron-donating groups on the benzene (B151609) ring is necessary for activity, underscoring that the optimal electronic nature of the substituent is target-dependent. nih.gov

The following table summarizes the general effects of phenyl ring substitutions on the activity of various isoxazole-based compounds, providing a predictive framework for the 5-(2-(Methylthio)phenyl)isoxazol-3-amine scaffold.

| Substituent Position | Substituent Type | Observed Effect on Activity | Reference Target/Assay |

|---|---|---|---|

| meta (3-position) | Cyano (-CN) | Increased Potency | Xanthine Oxidase Inhibition nih.gov |

| meta (3-position) | Nitro (-NO2) | Decreased Potency | Xanthine Oxidase Inhibition nih.gov |

| para (4-position) | Fluorine (-F) | Increased Cytotoxicity | Anticancer Activity nih.govnih.gov |

| para (4-position) | Trifluoromethyl (-CF3) | Increased Cytotoxicity | Anticancer Activity nih.govnih.gov |

| General | Electron-Donating Groups | Increased Potency | VEGFR2 Inhibition nih.gov |

The methylthio (-SCH₃) group at the ortho-position of the phenyl ring is a distinctive feature of the parent compound. While direct SAR studies on this specific moiety are limited, research on related structures provides valuable context. For instance, studies on 3-substituted 5-methylthio-isoxazoles have demonstrated that this group is compatible with potent anthelmintic activity. nih.gov The sulfur atom can act as a hydrogen bond acceptor and its lipophilic methyl group can engage in hydrophobic interactions within a target's binding pocket.

In a broader context of drug design, alkylthio groups are known to influence the conformation of the molecule by affecting the dihedral angle between the phenyl ring and the attached heterocyclic core. mdpi.com This conformational restriction can be crucial for pre-organizing the ligand into a bioactive conformation, thereby enhancing binding affinity. The position of the methylthio group is also key; its ortho placement can shield adjacent bonds from metabolic degradation or enforce a specific rotational geometry essential for molecular recognition.

The isoxazole ring is not merely a scaffold but an active pharmacophoric element. Its nitrogen and oxygen atoms can participate in hydrogen bonding, and the aromatic nature of the ring allows for π-stacking interactions. mdpi.comnih.gov The integrity of the isoxazole ring is generally crucial for activity, as modifications that disrupt its planarity and aromaticity often lead to a significant loss of potency. nih.gov The direct functionalization of the isoxazole ring at its C-3, C-4, and C-5 positions is a key strategy for optimizing derivatives, though the ring's stability under certain basic conditions can be a synthetic challenge. rsc.org

The position and nature of the amine group are also vital. In the parent compound, the 3-amine is a key functional group capable of acting as a hydrogen bond donor. The reactivity of this amine allows for the synthesis of various derivatives, such as amides or ureas, which can explore different regions of a target's binding site. The basicity of the amine, influenced by the electron-withdrawing nature of the isoxazole ring, is critical for forming salt bridges or key hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in a protein active site. Shifting the amine from the 3-position to the 4- or 5-position would drastically alter the molecule's electronic profile and geometry, likely leading to a significant loss of activity.

Conformational Analysis and Molecular Recognition Elements

The three-dimensional shape of 5-(2-(Methylthio)phenyl)isoxazol-3-amine derivatives is a primary determinant of their biological function. Conformational analysis reveals the preferred spatial arrangement of the phenyl and isoxazole rings and how this is influenced by substituents.

Crystal structure analyses of related 5-phenylisoxazole compounds show that the phenyl and isoxazole rings are often nearly coplanar. nih.gov For example, in ethyl 5-phenylisoxazole-3-carboxylate, the dihedral angle between the rings is minimal. nih.gov However, the introduction of a bulky ortho-substituent, such as the methylthio group, would likely induce a twist between the two rings, resulting in a non-planar conformation. This specific dihedral angle can be critical for fitting into a constrained protein binding pocket.

Molecular recognition is dictated by key intermolecular interactions. For this class of compounds, these include:

Hydrogen Bonding: The 3-amino group is a primary hydrogen bond donor, while the isoxazole nitrogen and oxygen atoms can act as acceptors. nih.gov

Hydrophobic Interactions: The phenyl ring and the methyl group of the methylthio moiety can engage with hydrophobic pockets in the target protein.

π-π Stacking: The aromatic phenyl and isoxazole rings can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

The combination and geometry of these interactions determine the binding affinity and selectivity of the ligand.

Pharmacophore Modeling and Rational Ligand Design Methodologies

Pharmacophore modeling is a powerful tool in rational drug design that distills the key structural features necessary for biological activity into a three-dimensional model. For isoxazole-based inhibitors, a typical pharmacophore model includes hydrogen bond donors/acceptors, hydrophobic regions, and aromatic centers. nih.govtandfonline.com

Based on the SAR data, a pharmacophore model for 5-(2-(Methylthio)phenyl)isoxazol-3-amine derivatives would likely include:

A hydrogen bond donor feature corresponding to the 3-amino group.

A hydrogen bond acceptor feature from the isoxazole nitrogen.

Two aromatic/hydrophobic regions representing the phenyl ring and the isoxazole core.

An additional hydrophobic feature or a hydrogen bond acceptor for the methylthio group.

This model serves as a template for designing new derivatives with potentially improved activity. For example, rational design efforts could focus on introducing substituents on the phenyl ring that enhance interactions with a specific sub-pocket of the target protein, as identified through molecular docking studies. nih.govacs.org Docking simulations can predict how newly designed ligands fit into the active site, helping to prioritize the synthesis of compounds with the highest predicted affinity and optimal interaction geometry. nih.govnih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and has been successfully applied to numerous isoxazole-based scaffolds. researchgate.net

Computational and Theoretical Chemistry Approaches for 5 2 Methylthio Phenyl Isoxazol 3 Amine

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and geometry of molecules. These methods can provide highly accurate information about molecular properties that are difficult to measure experimentally. For 5-(2-(Methylthio)phenyl)isoxazol-3-amine, these calculations could be used to determine its optimal three-dimensional structure, electron distribution, and orbital energies. This information is valuable for understanding the molecule's reactivity and its potential to interact with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a class of compounds similar to 5-(2-(Methylthio)phenyl)isoxazol-3-amine, it would be possible to predict the activity of new, unsynthesized analogs. This approach relies on calculating various molecular descriptors that quantify different aspects of the chemical structure and correlating them with experimental activity data.

Molecular Dynamics Simulations to Investigate Ligand-Protein Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their complexes over time. An MD simulation of 5-(2-(Methylthio)phenyl)isoxazol-3-amine bound to a protein target would provide insights into the stability of the complex. By simulating the movements of all atoms in the system, researchers can assess the flexibility of the ligand in the binding site and the persistence of key interactions, providing a more realistic picture of the binding event than static docking models.

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If a biological target for 5-(2-(Methylthio)phenyl)isoxazol-3-amine were known, virtual screening could be used to identify other commercially available or synthetically accessible compounds with similar or potentially better activity. This can be done through ligand-based approaches (searching for molecules with similar structures or properties) or structure-based approaches (docking large libraries of compounds into the target's binding site).

Future Research Directions and Translational Perspectives for Isoxazole Based Compounds

Development of Novel and Efficient Synthetic Routes for Functionalized Isoxazoles

The creation of diverse and complex isoxazole (B147169) derivatives hinges on the development of innovative and efficient synthetic methodologies. nih.govrsc.org While traditional methods like 1,3-dipolar cycloaddition and condensation reactions have been foundational, the future lies in greener, more efficient, and highly selective strategies. nih.govrsc.orgresearchgate.net

Recent progress has emphasized transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques. rsc.orgnih.gov There is a significant push towards metal-free synthetic routes to circumvent the costs, toxicity, and purification challenges associated with metal catalysts. rsc.org Environmentally benign procedures, such as those utilizing ultrasound radiation or microwave-assisted synthesis, offer advantages like milder reaction conditions, easier work-ups, and shorter reaction times. nih.govrsc.org The direct functionalization of the isoxazole ring via C-H activation is another promising frontier, enabling the synthesis of novel derivatives that were previously difficult to access. researchgate.netrsc.org

| Synthetic Strategy | Description | Advantages | References |

|---|---|---|---|

| Metal-Free Synthesis | Employs methods like ultrasonication or TEMPO catalysis to avoid transition metal catalysts. | Reduces cost, toxicity, and waste; simplifies purification. | rsc.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | High yields, shorter reaction times, solvent-free options. | rsc.orgrsc.org |

| Direct C-H Functionalization | Involves the direct activation and modification of C-H bonds on the isoxazole ring. | High atom economy; allows for late-stage modification of complex molecules. | researchgate.netrsc.org |

| Multi-component Reactions | Combines three or more reactants in a single step to form complex products. | High efficiency, operational simplicity, and molecular diversity. | mdpi.com |

| Green Chemistry Approaches | Utilizes environmentally friendly solvents (e.g., water) and catalysts. | Sustainable, reduced environmental impact. | nih.govrsc.org |

Exploration of Undiscovered Biological Targets and Therapeutic Areas

Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govnih.govmdpi.com Marketed drugs containing the isoxazole moiety treat conditions ranging from bacterial infections (e.g., Sulfamethoxazole) and rheumatoid arthritis (e.g., Leflunomide) to epilepsy (e.g., Zonisamide). ijpca.orgresearchgate.net

Future research is aimed at exploring new frontiers beyond these established areas. The structural versatility of the isoxazole scaffold makes it an ideal candidate for targeting novel biological pathways and treating diseases with unmet medical needs. mdpi.com Promising therapeutic areas for future exploration include:

Neurodegenerative Diseases: Isoxazole compounds are being investigated for their potential in treating conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase. rsc.orgresearchgate.netnih.gov

Metabolic Diseases: The role of isoxazole derivatives as antidiabetic agents is an emerging field of interest. rsc.orgmdpi.com

Autoimmune Diseases: Certain isoxazoles have shown immunosuppressive activity, suggesting their potential in treating autoimmune disorders. ijpca.org

Rare and Neglected Diseases: The broad bioactivity of isoxazoles makes them attractive for screening against targets in diseases that are currently underserved by the pharmaceutical industry.

| Therapeutic Area | Known Biological Targets | Potential Future Targets/Areas | References |

|---|---|---|---|

| Oncology | COX-1, Hsp90, SIRT2, VEGFR2, PARP | Epigenetic modifiers, novel protein-protein interactions | nih.govbohrium.comnih.govnih.gov |

| Infectious Diseases | Bacterial and viral enzymes | Drug-resistant pathogens, emerging viruses (e.g., Zika virus) | bohrium.comnih.gov |

| Inflammation & Immunology | COX-2, sPLA2 | Cytokines, kinases in inflammatory pathways, allosteric sites on immune receptors | nih.govijpca.org |

| Neurology | GABA receptors, Acetylcholinesterase | Targets for neuroprotection in Alzheimer's and Parkinson's disease | rsc.orgresearchgate.netnih.gov |

Rational Design Strategies for Enhanced Potency and Selectivity

To move from promising hits to clinical candidates, rational design strategies are paramount. These approaches leverage a deep understanding of the relationship between a compound's structure and its biological activity (Structure-Activity Relationship, SAR) to optimize drug properties. acs.org For isoxazole-based compounds, this involves meticulous modification of substituents on the heterocyclic ring to enhance potency, improve selectivity for the intended target, and refine pharmacokinetic profiles. mdpi.comnih.gov

Key strategies include:

Structure-Based Drug Design: Utilizing X-ray crystallography and molecular modeling, researchers can visualize how an isoxazole derivative binds to its target. dundee.ac.uk This information guides the design of new analogs with improved interactions, leading to higher potency. dundee.ac.uk

SAR Studies: Systematic modification of the isoxazole core and its substituents helps to identify which chemical features are crucial for activity. For example, studies have shown that the presence and position of electron-donating or electron-withdrawing groups on phenyl rings attached to the isoxazole can dramatically influence anticancer or antibacterial activity. mdpi.comijpca.orgnih.gov

Molecular Hybridization: This strategy involves combining the isoxazole scaffold with other known pharmacophores to create hybrid molecules. mdpi.com This can lead to compounds with dual modes of action or improved properties compared to the individual components. mdpi.com

| Design Strategy | Objective | Example Outcome | References |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Identify key functional groups for biological activity. | Addition of methoxy (B1213986) or chloride substitutions on the R group of isoxazole derivatives enhanced their anticancer activity. | mdpi.com |

| Structure-Based Design | Optimize ligand-target interactions. | Optimization of a lead isoxazole resulted in compounds with a ~10-fold increase in potency and improved selectivity. | dundee.ac.uk |

| Bioisosteric Replacement | Improve potency, selectivity, or pharmacokinetic properties by replacing functional groups with structurally similar ones. | Replacing an oxazole (B20620) moiety with an isoxazole resulted in better cellular activity and lower toxicity in an antiviral study. | nih.gov |

| Molecular Hybridization | Create multi-target agents or enhance potency. | Combining triazole and isoxazole nuclei has emerged as a promising strategy for generating new therapeutic agents against resistant bacteria. | mdpi.com |

Integration of Advanced Computational Methods and Artificial Intelligence in Drug Discovery Pipelines

The drug discovery process is being revolutionized by the integration of computational methods and artificial intelligence (AI). mdpi.com These tools can significantly accelerate the identification and optimization of novel drug candidates, saving both time and resources. researchgate.netnih.gov For isoxazole-based drug discovery, these technologies are being applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activities, helping to predict the potency of new isoxazole derivatives before they are synthesized. nih.gov

Molecular Docking: This computational technique predicts how a molecule will bind to a target protein, providing insights into the mechanism of action and guiding the design of more potent inhibitors. nih.govnih.gov

Machine Learning (ML) and AI: AI algorithms can analyze vast datasets of chemical information to predict reaction outcomes, design novel synthetic routes, and even generate entirely new molecular structures with desired properties. princeton.edudigitellinc.com AI can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with better drug-like characteristics. mdpi.com

| Tool/Method | Application | Benefit | References |

|---|---|---|---|

| QSAR | Predicting biological activity based on chemical structure. | Prioritizes synthesis of the most promising compounds. | nih.gov |

| Molecular Docking | Simulating ligand-protein binding interactions. | Guides rational design for improved potency and selectivity. | nih.govnih.gov |

| Machine Learning | Predicting reaction yields, identifying optimal synthesis conditions. | Accelerates and optimizes chemical synthesis. | princeton.edudigitellinc.com |

| Artificial Intelligence (Generative Models) | Designing novel molecules with desired pharmacological properties. | Expands chemical space and identifies novel drug candidates. | mdpi.com |

| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles. | Reduces late-stage attrition of drug candidates. | mdpi.com |

Strategies for Overcoming Resistance Mechanisms in Pathogens and Diseases

The emergence of drug resistance in cancer and infectious diseases is a critical global health challenge that necessitates the development of new therapeutic agents. bohrium.com Isoxazole-based compounds are being actively investigated as a means to overcome these resistance mechanisms. espublisher.com

Future strategies in this area include:

Targeting Novel Pathways: Designing isoxazole derivatives that inhibit new targets or pathways essential for the survival of resistant cells or pathogens. nih.gov

Inhibiting Resistance-Conferring Proteins: Developing isoxazoles that directly inhibit the proteins responsible for drug resistance, such as efflux pumps that expel anticancer drugs from tumor cells. researchgate.net

Combination Therapy: Using isoxazole-based compounds in combination with existing drugs to create synergistic effects and prevent the development of resistance.

Developing Multi-Target Inhibitors: Creating single isoxazole-based molecules that can hit multiple targets simultaneously, making it more difficult for resistance to emerge. mdpi.com

The versatility of the isoxazole scaffold makes it a valuable platform for designing molecules that can circumvent existing resistance mechanisms or inhibit the evolution of new ones. espublisher.comespublisher.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-(Methylthio)phenyl)isoxazol-3-amine, and what are their key intermediates?

- Methodological Answer : The synthesis typically involves cyclocondensation of β-diketones or their equivalents with hydroxylamine to form the isoxazole core. For example, a tert-butyl-substituted isoxazol-3-amine derivative was synthesized via coupling of pre-functionalized phenylacetamide intermediates with 5-(tert-butyl)isoxazol-3-amine under mild acidic conditions, yielding >85% purity (NMR and LC-MS validated) . Key intermediates include halogenated phenyl precursors and protected amine derivatives.

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : and NMR (DMSO-) are critical for confirming regiochemistry. For instance, δ 160.33 ppm (C=O) and δ 15.27 ppm (methylthio group) are diagnostic .

- LC-MS : ESI-MS ([M+H]) at m/z 406.3 and HPLC retention time (t = 7.53 min) confirm molecular weight and purity (>98%) .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C under nitrogen are optimal for cyclization. Acidic workup (e.g., HCl) precipitates the product, while silica gel chromatography (ethyl acetate/hexane, 3:7) isolates impurities .

Advanced Research Questions

Q. How does the methylthio group at the 2-phenyl position influence electronic properties and reactivity?

- Methodological Answer : The methylthio group acts as an electron-donating substituent via hyperconjugation, stabilizing the isoxazole ring’s electrophilic centers. Computational studies (e.g., DFT) reveal a 10–15% increase in electron density at the isoxazole N-O bond compared to methoxy analogs, enhancing nucleophilic substitution potential . Experimental validation includes Hammett σ correlations using substituted phenyl derivatives .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). A systematic approach includes:

- Dose-response normalization : Use IC values from standardized assays (e.g., NCI-60 panel).

- Metabolic stability checks : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition) to rule out false negatives .

- Example: In TRK inhibitor studies, methylthio-substituted isoxazoles showed divergent kinase selectivity due to assay-specific ATP concentrations .

Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., TRK kinases)?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models the compound in TRK’s ATP-binding pocket. Key interactions: H-bonding with Met 671 (TRKA) and π-π stacking with Phe 589 .

- MD simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2.0 Å indicates favorable kinetics .

Q. What are the structure-activity relationship (SAR) trends for modifying the methylthio group?

- Methodological Answer :

- Oxidation : Methylthio → methylsulfonyl increases polarity (logP decreases by ~1.5) but reduces blood-brain barrier penetration .

- Bioisosteric replacement : Replacing SMe with CF (e.g., 5-(trifluoromethyl)thiazol-2-amine) enhances metabolic stability but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.